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molecular formula C10H11ClFNO4S B8512863 2-Chloro-6-fluoro-3-(propylsulfonamido)benzoic acid

2-Chloro-6-fluoro-3-(propylsulfonamido)benzoic acid

Cat. No. B8512863
M. Wt: 295.72 g/mol
InChI Key: HHGDCLOEAJYJSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08394795B2

Procedure details

Benzyl 2-chloro-6-fluoro-3-(propylsulfonamido)benzoate (174.5 mg, 0.4523 mmol) was dissolved in 3:1 dioxane:water (7.5 mL) and treated with barium hydroxide (100.7 mg, 0.5879 mmol). The reaction mixture was heated to 80° C. for 16 hours and then allowed to cool to ambient temperature. The mixture was acidified to a pH of 0 with concentrated HCl. The reaction mixture was allowed to stir for 10 minutes, after which the pH was adjusted to a pH of 4 using saturated sodium bicarbonate. The mixture was extracted with EtOAc (2×). The extracts were washed with water (2×) and brine (1×), dried over sodium sulfate, and concentrated to afford 2-chloro-6-fluoro-3-(propylsulfonamido)benzoic acid (75.7 mg, 0.2560 mmol, 56.6% yield). MS (APCI-neg) m/z=293.9 (M−H).
Name
Benzyl 2-chloro-6-fluoro-3-(propylsulfonamido)benzoate
Quantity
174.5 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100.7 mg
Type
reactant
Reaction Step Four
Name
Quantity
7.5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:17]([NH:18][S:19]([CH2:22][CH2:23][CH3:24])(=[O:21])=[O:20])=[CH:16][CH:15]=[C:14]([F:25])[C:3]=1[C:4]([O:6]CC1C=CC=CC=1)=[O:5].[OH-].[Ba+2].[OH-].Cl.C(=O)(O)[O-].[Na+]>O1CCOCC1.O>[Cl:1][C:2]1[C:17]([NH:18][S:19]([CH2:22][CH2:23][CH3:24])(=[O:20])=[O:21])=[CH:16][CH:15]=[C:14]([F:25])[C:3]=1[C:4]([OH:6])=[O:5] |f:1.2.3,5.6|

Inputs

Step One
Name
Benzyl 2-chloro-6-fluoro-3-(propylsulfonamido)benzoate
Quantity
174.5 mg
Type
reactant
Smiles
ClC1=C(C(=O)OCC2=CC=CC=C2)C(=CC=C1NS(=O)(=O)CCC)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
100.7 mg
Type
reactant
Smiles
[OH-].[Ba+2].[OH-]
Name
Quantity
7.5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
to stir for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (2×)
WASH
Type
WASH
Details
The extracts were washed with water (2×) and brine (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC1=C(C(=O)O)C(=CC=C1NS(=O)(=O)CCC)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.256 mmol
AMOUNT: MASS 75.7 mg
YIELD: PERCENTYIELD 56.6%
YIELD: CALCULATEDPERCENTYIELD 56.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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